molecular formula C19H19NO3S B11831914 3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde

3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde

Cat. No.: B11831914
M. Wt: 341.4 g/mol
InChI Key: HVIJWZKZXBCYCS-UHFFFAOYSA-N
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Description

3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[310]hexane-1-carbaldehyde is a complex organic compound that features a bicyclic structure with a sulfonyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the intramolecular cyclopropanation of alkenes with aldehydes using a Cu(I)/secondary amine cooperative catalyst . This method allows for the efficient construction of the bicyclic skeleton with high stereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid.

    Reduction: 3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity to target proteins or enzymes .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic structure but may have different functional groups.

    Sulfonyl-containing compounds: Compounds with sulfonyl groups that exhibit similar reactivity patterns.

Uniqueness

3-(4-Methylbenzenesulfonyl)-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde is unique due to the combination of its bicyclic structure, sulfonyl group, and aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in scientific research .

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde

InChI

InChI=1S/C19H19NO3S/c1-14-7-9-16(10-8-14)24(22,23)20-11-17-18(19(17,12-20)13-21)15-5-3-2-4-6-15/h2-10,13,17-18H,11-12H2,1H3

InChI Key

HVIJWZKZXBCYCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3C(C3(C2)C=O)C4=CC=CC=C4

Origin of Product

United States

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